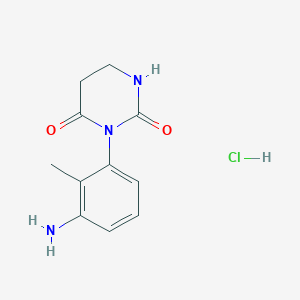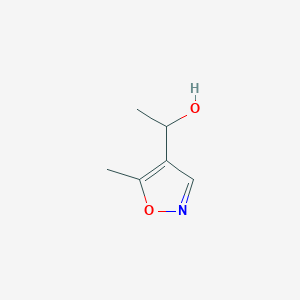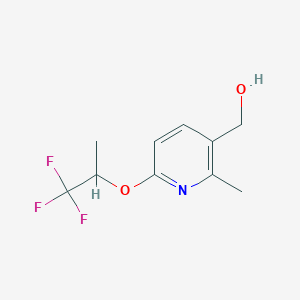
3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid (POX) is a heterocyclic organic compound that has been studied extensively in recent years due to its interesting chemical and physical properties. POX was first synthesized by the reaction of 2-chloropropionic acid and 2-amino-1,2-oxazole in aqueous hydrochloric acid in the year 1967. Since then, it has been used in a variety of applications in scientific research, including as a substrate for enzymatic reactions, as a reagent for organic synthesis, and as a tool for studying the structure and function of proteins.
Applications De Recherche Scientifique
Synthesis and Transformations
Research by Prokopenko et al. (2010) highlights the synthesis and transformations of derivatives of 1,3-oxazole-4-carboxylic acids. This study focuses on the synthesis of methyl esters of these acids and their functional derivatives, leading to further transformations like introducing residues of highly basic aliphatic amines into the oxazole ring.
Photophysical Properties and Antimicrobial Activity
The study by Phatangare et al. (2013) explores the synthesis of novel fluorescent oxazole derivatives and evaluates their antimicrobial activity. These compounds exhibit fluorescence and have shown effectiveness against bacterial and fungal strains, indicating potential applications in antimicrobial research.
Molecular Structure Analysis
Research on the E and Z isomers of similar oxazole compounds by Trujillo-Ferrara et al. (2004) provides insights into their molecular structures. This study is crucial for understanding the physical and chemical properties of oxazole derivatives, including 3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid.
Polymorphism and Isostructurality Studies
The work by Mazur et al. (2017) investigates the polymorphism of biologically active oxazole derivatives. This research is significant for pharmaceutical and material science, where polymorphism can affect the efficacy and stability of compounds.
Novel Synthesis Methods
Murai et al. (2010) developed a novel synthesis method for oxazole-4-carboxylates from aldehydes, using 3-oxazoline-4-carboxylates as intermediates. This method provides a more efficient pathway for synthesizing oxazole derivatives.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Propriétés
IUPAC Name |
3-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-11-8-6/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNYEYWCMGWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368177-31-4 | |
| Record name | 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)


![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)




![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
